N'-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
Description
N'-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a synthetic compound characterized by a central ethanediamide (oxamide) backbone linking two distinct moieties: a 2-chlorophenyl group and a dimethylaminoethyl-substituted 1-methylindole. The 2-chlorophenyl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-25(2)19(15-13-26(3)18-11-7-4-8-14(15)18)12-23-20(27)21(28)24-17-10-6-5-9-16(17)22/h4-11,13,19H,12H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUNWOUMMVIIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Dimethylamino Group: This can be achieved through alkylation reactions using dimethylamine.
Attachment of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions.
Formation of the Ethanediamide Backbone: The final step involves coupling the previously synthesized intermediates to form the ethanediamide structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Containing Tyrosine Kinase Inhibitors
The compound shares key motifs with osimertinib mesylate (TAGRISSO®), a tyrosine kinase inhibitor (TKI) used in non-small cell lung cancer. Osimertinib contains a 1-methyl-1H-indol-3-yl group linked to a pyrimidine ring and a dimethylaminoethylamino side chain. Both compounds utilize the indole moiety for hydrophobic interactions in kinase binding pockets. Osimertinib’s molecular weight (595.71 g/mol as mesylate) is higher due to its sulfonate group and extended heterocyclic system, whereas the target compound’s ethanediamide backbone may confer rigidity and hydrogen-bonding capacity .
Another indole derivative, N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, features a fluoro-biphenyl group instead of a chlorophenyl substituent. The biphenyl system enhances π-π stacking in receptor binding, while the fluorine atom improves metabolic stability. This contrast highlights how halogen placement (2-chloro vs. 2-fluoro) and aromatic systems (monophenyl vs. biphenyl) tailor compounds for specific targets .
Ethanediamide Derivatives
The ethanediamide functional group appears in N'-{2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl}-N-[2-(dimethylamino)ethyl]ethanediamide (). Here, the ethanediamide links a pyrazolylcarbamoylphenyl group to a dimethylaminoethyl chain. Compared to the target compound, the pyrazole ring introduces additional hydrogen-bond acceptors, which could enhance binding to enzymes like cyclooxygenase.
Chlorophenyl- and Acetamide-Containing Compounds
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () shares a chlorophenyl group but replaces the ethanediamide with a simpler acetamide and thiazole ring. The dichlorophenyl-thiazole combination is associated with antibacterial and antifungal activity, diverging from the likely kinase-focused profile of the target compound. The thiazole’s sulfur atom may contribute to metal chelation, a property absent in the dimethylaminoethyl-indole system .
Chloroacetamide herbicides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) () demonstrate how structural variations dictate application. Alachlor’s methoxymethyl and diethylphenyl groups optimize herbicidal activity by disrupting plant cell division, whereas the target compound’s indole and dimethylamino groups suggest mammalian target specificity .
Biological Activity
N'-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C24H28ClN3
- Molecular Weight : 411.95 g/mol
- IUPAC Name : this compound
Anticancer Properties
Research indicates that derivatives of indole compounds, such as this compound, exhibit significant anticancer properties. A study highlighted that similar indole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, which is crucial for inhibiting tumor growth.
- Inhibition of Tubulin Polymerization : Mechanistic studies suggest that the compound may inhibit tubulin polymerization, akin to the action of colchicine, leading to disrupted mitotic processes in cancer cells .
- Cytotoxicity : In vitro studies have reported IC50 values indicating potent cytotoxicity against various cancer cell lines:
Neuropharmacological Effects
The dimethylamino group in the structure suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin pathways, which are implicated in mood regulation and neuroprotection.
Study on Indole Derivatives
A significant study focused on the synthesis and evaluation of various N-substituted indole derivatives, including our compound of interest. The findings indicated:
- Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.
- Selectivity : The compound demonstrated selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .
Toxicological Assessment
Toxicological evaluations have indicated that while the compound shows promising biological activity, it also requires careful assessment regarding its safety profile. Preliminary data suggest low acute toxicity with an LD50 value that indicates a reasonable safety margin for further development .
Data Summary Table
| Biological Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 0.52 | Apoptosis induction |
| Cytotoxicity | MCF-7 | 0.34 | Apoptosis induction |
| Cytotoxicity | HT-29 | 0.86 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
